molecular formula C19H16ClN5O2 B2957631 1-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890945-93-4

1-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2957631
CAS No.: 890945-93-4
M. Wt: 381.82
InChI Key: BKRUAIMFCUJSPV-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-N-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 3-chlorophenyl group at position 1 and a 3,4-dimethoxyphenylamine substituent at position 2.

Properties

IUPAC Name

1-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O2/c1-26-16-7-6-13(9-17(16)27-2)24-18-15-10-23-25(19(15)22-11-21-18)14-5-3-4-12(20)8-14/h3-11H,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRUAIMFCUJSPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions One common method starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, which can be synthesized through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, requiring thorough optimization and validation.

Chemical Reactions Analysis

Types of Reactions: 1-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, potentially altering the compound’s biological activity.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is investigated for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Its unique chemical properties make it useful in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents Biological Activity Key Findings
Target Compound 1-(3-Chlorophenyl), N-(3,4-dimethoxyphenyl) Kinase inhibition (putative) Hypothesized selectivity due to methoxy groups; enhanced solubility via polar substituents .
S29 (1-(2-Chloro-2-(4-chlorophenyl)ethyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) 2-Chloro-2-(4-chlorophenyl)ethyl, 4-fluorobenzyl Neuroblastoma therapy Effective at 5.74 ng/mL with GO nanosheet delivery; minimal off-target effects in SK-N-BE(2) cells .
SI388 (2a: 1-(2-Chloro-2-phenylethyl)-N-(2-chlorophenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) 2-Chloro-2-phenylethyl, 2-chlorophenyl, methylthio Src kinase inhibition 69% yield; IC50 = 0.2 µM in kinase assays; structural rigidity enhances target engagement .
NA-PP1 (1-(tert-Butyl)-3-(1-naphthyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) tert-Butyl, 1-naphthyl PKC inhibition (analog-sensitive) Selective for mutant PKC isoforms (EC50 = 50 nM); inert against wild-type kinases .
Ibrutinib Intermediate ((R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) 4-Phenoxyphenyl, piperidin-3-yl BTK inhibition Key intermediate in ibrutinib synthesis; Mitsunobu reaction achieves stereochemical control .

Substituent Effects on Pharmacokinetics and Selectivity

  • Halogenated Groups : Chlorophenyl substituents (e.g., in S29 and SI388) improve target binding via hydrophobic interactions but may increase metabolic stability risks .
  • Methoxy vs.
  • Bulkier Substituents : tert-Butyl (NA-PP1) and naphthyl groups improve selectivity for engineered kinase mutants but reduce cell permeability due to steric hindrance .

Research Findings and Implications

  • Selectivity : The 3,4-dimethoxyphenyl group in the target compound may confer selectivity for kinases with polar binding pockets, unlike halogenated analogs (e.g., S29) that target hydrophobic domains .
  • Therapeutic Potential: Dimethoxy-substituted derivatives are understudied but promising for conditions requiring balanced solubility and potency, such as CNS disorders.
  • Limitations : Lack of in vivo data for the target compound necessitates further pharmacokinetic studies, particularly comparing it to analogs like SI388 with established efficacy .

Biological Activity

1-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities, particularly in anticancer and anti-inflammatory research. This article reviews its biological activity, including biochemical properties, cellular effects, and molecular mechanisms.

Chemical Structure

The compound features a pyrazolo[3,4-d]pyrimidine core with a 3-chlorophenyl group and a 3,4-dimethoxyphenyl group attached to the nitrogen atom. This unique structure contributes to its distinct biological properties.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an anticancer agent and its anti-inflammatory properties.

Anticancer Activity

Research has shown that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer activity. For instance, studies indicate that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells.

  • Mechanism of Action : The compound is believed to exert its anticancer effects through the inhibition of specific kinases involved in cell signaling pathways related to cancer progression. For example, it may target the epidermal growth factor receptor (EGFR) and other related pathways that are crucial for tumor growth and survival.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.

  • Research Findings : In vitro studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines can effectively suppress COX-1 and COX-2 activity. The half-maximal inhibitory concentration (IC50) values for these compounds indicate their potency in reducing inflammatory mediators such as prostaglandin E2 (PGE2) .

Data Tables

Biological Activity IC50 Values (µM) Target Enzyme/Pathway
COX-1 Inhibition6.74COX-1
COX-2 Inhibition1.10COX-2
EGFR InhibitionNot specifiedEGFR

Case Studies

  • Anticancer Study : A study investigated the effects of various pyrazolo[3,4-d]pyrimidine derivatives on human cancer cell lines. The results indicated that compounds similar to 1-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibited significant cytotoxicity against breast and lung cancer cells.
  • Inflammation Model : In a formalin-induced paw edema model in rats, the compound showed a marked reduction in inflammation compared to control groups treated with standard anti-inflammatory drugs such as diclofenac sodium .

Molecular Mechanisms

The molecular mechanisms underlying the biological activities of this compound involve several interactions at the cellular level:

  • Enzyme Inhibition : The compound binds to active sites of kinases and enzymes like COX, leading to decreased enzyme activity.
  • Signal Transduction Modulation : It alters signaling pathways involved in cell proliferation and apoptosis.
  • Gene Expression Changes : The compound influences gene expression related to inflammation and cancer progression.

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